For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 2-Chloro-N-phenylacetamide: Core Properties and Structure
This technical guide provides a comprehensive overview of 2-chloro-N-phenylacetamide, also known as chloroacetanilide. It details the compound's fundamental physicochemical properties, structure, established experimental protocols for its synthesis, and its role in biological pathways.
Core Properties and Structure
2-Chloro-N-phenylacetamide is a halogenated acetanilide (B955) compound that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1][2] Its reactivity is largely dictated by the presence of the chloroacetamide moiety and the phenyl group.[3]
Physicochemical Properties
The quantitative properties of 2-chloro-N-phenylacetamide are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ClNO | [4][5][6] |
| Molecular Weight | 169.61 g/mol | [5][6][7] |
| Melting Point | 136-139 °C | [4][7][8][9] |
| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Appearance | Off-White to Pale Beige Solid | [4] |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N | [6][7][9] |
| CAS Number | 587-65-5 | [4][5][7] |
Chemical Structure
The skeletal structure of 2-chloro-N-phenylacetamide consists of a phenyl group attached to the nitrogen of an acetamide (B32628) group, with a chlorine atom substituted on the acetyl methyl group.[1] Analysis of its crystal structure reveals the presence of N-H...O hydrogen bonds between molecules.[7][8][10] The conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds in the side chain are syn.[10]
Experimental Protocols
The synthesis of 2-chloro-N-phenylacetamide is achievable through several well-documented methods. The choice of protocol often depends on the desired scale, yield, and available starting materials.
Synthesis from Aniline (B41778) and Chloroacetyl Chloride
This is a common and straightforward method for preparing 2-chloro-N-phenylacetamide.[7][8][11]
-
Objective: To synthesize 2-chloro-N-phenylacetamide via acylation of aniline.
-
Materials:
-
Aniline (C₆H₅NH₂)
-
Chloroacetyl chloride (ClCOCH₂Cl)
-
Glacial acetic acid (CH₃COOH) or another suitable solvent (e.g., benzene, acetone)
-
Base (optional, e.g., triethylamine, potassium carbonate) to neutralize HCl byproduct
-
-
Procedure:
-
Dissolve aniline in a suitable solvent like glacial acetic acid in a reaction flask.[7][8]
-
Add an equimolar amount of chloroacetyl chloride dropwise to the aniline solution while stirring. The reaction is often performed at room temperature.[11]
-
If a non-acidic solvent is used, a base is typically added to the mixture to act as a scavenger for the hydrochloric acid that is formed.[11]
-
Continue stirring the reaction mixture for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, the product precipitates out of the solution.
-
Isolate the solid product by filtration.
-
Purify the crude 2-chloro-N-phenylacetamide by recrystallization from a suitable solvent, such as ethanol, to yield colorless prisms.[10][12]
-
Palladium-Catalyzed Synthesis
This method provides an alternative route using a transition-metal catalyst.[11][13]
-
Objective: To synthesize 2-chloro-N-phenylacetamide using a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
Palladium acetate (B1210297) [Pd(OAc)₂]
-
2,2'-bipyridine (ligand)
-
Aniline
-
2-chloro-N,N-dimethylacetamide
-
Pivalic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene (solvent)
-
-
Procedure:
-
Combine palladium acetate, 2,2'-bipyridine, aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride etherate in a reaction vessel containing toluene.[13]
-
Place the vessel in an oil bath and heat the mixture at 120 °C for 24 hours.[13]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Perform a conventional work-up procedure to isolate the crude product.
-
Purify the product to obtain pure 2-chloro-N-phenylacetamide. A reported yield for this method is 81%.[13]
-
Biological Activity and Signaling Pathways
The N-aryl-2-chloroacetamide scaffold is a key feature in many compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives of 2-chloro-N-phenylacetamide have shown potential as antifungal and antibacterial agents.[2]
Proposed Mechanism of Action: Apoptosis Induction
Studies on related chloroacetamide derivatives suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death).[3] A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequently triggers apoptotic pathways.[3]
Caption: Proposed apoptotic pathway induced by chloroacetamide analogs.
Experimental Workflow for Biological Evaluation
The investigation into the biological activity of 2-chloro-N-phenylacetamide and its derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. shutterstock.com [shutterstock.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 8. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]
- 9. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.info [ijpsr.info]
- 13. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
